molecular formula C13H20N2O2 B2969251 rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile CAS No. 1556097-73-4

rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile

Cat. No.: B2969251
CAS No.: 1556097-73-4
M. Wt: 236.315
InChI Key: WWRNRXYOPCEPFW-VYAYZGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile" is a synthetic organic molecule that features an oxazine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile typically involves a multi-step process:

  • Cyclization Reaction: : The starting materials include allyl-substituted amines and benzyl-protected 1,4-dioxane derivatives. These undergo cyclization under acidic conditions to form the oxazine ring.

  • Hydroxymethylation: : Introduction of the hydroxymethyl group is usually performed using formaldehyde in the presence of a base such as sodium hydroxide.

  • Nitrile Formation: : The nitrile group is often introduced via a dehydration reaction using reagents like phosphorus pentoxide.

Industrial Production Methods

Scaling up this synthesis for industrial purposes involves optimizing the reaction conditions to increase yield and purity. This includes using continuous flow reactors to streamline the cyclization process and applying advanced purification techniques like chromatography to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, typically using oxidizing agents such as PCC (Pyridinium chlorochromate).

  • Reduction: : The nitrile group can be reduced to primary amines using reducing agents like LiAlH₄ (Lithium Aluminium Hydride).

  • Substitution: : The allyl group is reactive towards nucleophilic substitution reactions, allowing the formation of various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC, KMnO₄ (Potassium Permanganate).

  • Reducing Agents: : LiAlH₄, NaBH₄ (Sodium Borohydride).

  • Bases: : Sodium Hydroxide, Potassium Carbonate.

Major Products

  • Oxidation Products: : Aldehydes, Carboxylic Acids.

  • Reduction Products: : Primary Amines.

  • Substitution Products: : Allyl-substituted derivatives.

Scientific Research Applications

The compound has a wide array of applications in different fields:

  • Chemistry: : Used as a starting material for the synthesis of more complex molecules.

  • Biology: : Functions as a probe to study enzyme activities due to its reactivity.

  • Medicine: : Potential pharmacological activities such as antimicrobial or anticancer properties.

  • Industry: : Used in the production of specialty chemicals and materials.

Mechanism of Action

The precise mechanism by which rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile exerts its effects depends on the specific application. For example, its potential antimicrobial activity might involve disrupting bacterial cell walls or interfering with protein synthesis. Molecular targets and pathways typically involve interaction with specific enzymes or receptors.

Comparison with Similar Compounds

Compared to other oxazine derivatives, rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is unique in its combination of functional groups, offering distinct reactivity and biological activity. Similar compounds include:

  • rac-(4aS,8aS)-4-Allyl-3-methylbenzo[b][1,4]oxazine-3-carbonitrile

  • rac-(4aS,8aS)-4-Allyl-3-hydroxymethylbenzo[b][1,4]oxazine-3-carboxamide

Properties

IUPAC Name

(4aS,8aS)-3-(hydroxymethyl)-4-prop-2-enyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-7-15-11-5-3-4-6-12(11)17-10-13(15,8-14)9-16/h2,11-12,16H,1,3-7,9-10H2/t11-,12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNRXYOPCEPFW-VYAYZGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2CCCCC2OCC1(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1[C@H]2CCCC[C@@H]2OCC1(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.